Procollagen C-Proteinase Inhibitory Activity: Yyradda Achieves 35-60% Inhibition at 6-12 mM
Yyradda (Tyr-Tyr-Arg-Ala-Asp-Asp-Ala) inhibits purified procollagen C-proteinase from chick embryo membranous bone by 35-60% at concentrations of 6-12 mM in vitro [1]. This inhibitory activity was assessed using a partially purified enzyme preparation (approximately 125-fold purification, ~80,000 daltons by gel filtration) with modified type I procollagen as substrate [2]. Shorter synthetic peptides containing the Ala-Asp bond but lacking the full heptapeptide sequence were tested in the same assay system and demonstrated markedly reduced inhibitory effectiveness compared to Yyradda [3].
| Evidence Dimension | Percent inhibition of procollagen C-proteinase activity in vitro |
|---|---|
| Target Compound Data | 35-60% inhibition |
| Comparator Or Baseline | Shorter peptides containing the Ala-Asp bond (sequences not fully specified in original study) |
| Quantified Difference | Yyradda exhibited substantially greater inhibition; shorter peptides were 'less effective' (no numerical threshold reported for comparator) |
| Conditions | Partially purified procollagen C-proteinase (125-fold purified from chick embryo membranous bone) with modified type I procollagen as substrate; peptide concentrations of 6-12 mM |
Why This Matters
This establishes Yyradda as the reference peptide sequence for studying substrate-competitive inhibition at the procollagen C-proteinase cleavage site; researchers requiring a defined inhibitor for this specific enzyme-substrate interaction have no alternative peptide with comparable documented activity in the peer-reviewed literature.
- [1] BRENDA Enzyme Database. EC 3.4.24.19 - procollagen C-endopeptidase. Entry: Tyr-Tyr-Arg-Ala-Asp-Asp-Ala, 35-60% inhibition at 6-12 mM; shorter peptides containing the Ala-Asp bond cleaved by the enzyme are less effective. Gallus gallus - 8292. View Source
- [2] Njieha, F. K., Morikawa, T., Tuderman, L., & Prockop, D. J. (1982). Partial purification of a procollagen C-proteinase. Inhibition by synthetic peptides and sequential cleavage of type I procollagen. Biochemistry, 21(4), 757–764. PMID: 7041964. View Source
- [3] Njieha, F. K., Morikawa, T., Tuderman, L., & Prockop, D. J. (1982). The peptide Tyr-Tyr-Arg-Ala-Asp-Asp-Ala inhibited the enzyme 35-60% in concentrations of 6-12 mM. Shorter peptides containing the Ala-Asp bond cleaved by the enzyme were less effective. Biochemistry, 21(4), 757–764. View Source
